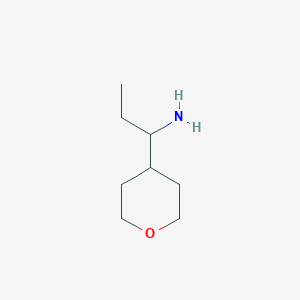

1-(Oxan-4-yl)propan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(oxan-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(9)7-3-5-10-6-4-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHBXKQWGRCETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Context Within Oxane Derivatives and Propylamines

From a nomenclature standpoint, "1-(Oxan-4-yl)propan-1-amine" precisely describes its molecular architecture. The "oxane" component indicates a six-membered saturated ring containing one oxygen atom. fishersci.com The "-4-yl" designation specifies that the propyl group is attached to the fourth carbon atom of the oxane ring, with the oxygen atom occupying the first position. "Propan-1-amine" identifies a three-carbon alkyl chain (propyl) with a primary amine group (-NH2) attached to its first carbon.

This compound is a derivative of both oxane and propylamine (B44156). Oxanes, also known as tetrahydropyrans, are a class of cyclic ethers. fishersci.comuomus.edu.iq Cyclic ethers are organic compounds where an oxygen atom is part of a ring structure. fiveable.me They are prevalent in many biologically active natural products and pharmaceuticals. nih.gov Propylamine is a simple primary aliphatic amine, a class of organic compounds derived from ammonia (B1221849) where one hydrogen atom is replaced by an alkyl group. sigmaaldrich.combyjus.com Amines are fundamental in organic chemistry and biochemistry, forming the building blocks of many essential molecules. byjus.comnumberanalytics.com

Significance of Amine and Cyclic Ether Functionalities in Organic Synthesis

The presence of both an amine and a cyclic ether functional group in 1-(Oxan-4-yl)propan-1-amine imparts a rich and versatile chemical character to the molecule.

The amine group is a cornerstone of organic synthesis due to its basicity and nucleophilicity. byjus.com The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, readily accepting protons. purkh.com This basicity is a crucial factor in many chemical reactions. cymitquimica.com Amines are widely used as building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. purkh.comcymitquimica.com They can undergo various transformations, such as alkylation and acylation, to form secondary amines, tertiary amines, and amides, respectively. numberanalytics.com

The cyclic ether functionality , specifically the oxane ring, also plays a significant role. Cyclic ethers like tetrahydrofuran (B95107) (a five-membered ring) and dioxane (a six-membered ring with two oxygen atoms) are often used as solvents in organic reactions due to their relative inertness and ability to solvate various reagents. fiveable.meopenstax.org However, the oxane ring is more than just a passive component. Its incorporation can influence the physicochemical properties of a molecule, such as solubility and lipophilicity. acs.org In medicinal chemistry, the introduction of cyclic ether moieties is a strategy sometimes employed to improve the "drug-like" properties of a compound. acs.org The oxetane (B1205548) ring (a four-membered cyclic ether) has been shown to favorably influence solubility and metabolic stability. acs.org While larger rings like oxane have different properties, they are still considered important structural motifs in the development of new therapeutic agents. nih.gov

Current Research Landscape and Emerging Trends Pertaining to Aliphatic Amines and Cyclic Ethers

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound is contingent on the efficient preparation of its foundational precursors. This involves the synthesis of the cyclic aldehyde component, oxane-4-carbaldehyde, and the relevant propyl amine precursors.

Synthesis of Oxane-4-carbaldehyde and Related Intermediates

Oxane-4-carbaldehyde, also known as tetrahydropyran-4-carbaldehyde, is a pivotal intermediate. Its synthesis can be achieved through several routes, often starting from commercially available tetrahydropyran (B127337) derivatives.

One common method is the oxidation of (tetrahydropyran-4-yl)methanol. This transformation can be carried out using various oxidizing agents. For instance, a solution of oxalyl chloride in a suitable solvent like dichloromethane (B109758) (CH2Cl2) at low temperatures (e.g., -78°C), followed by the addition of dimethyl sulfoxide (B87167) (DMSO) and then the alcohol, constitutes a Swern oxidation. After the oxidation is complete, a tertiary amine such as triethylamine (B128534) (NEt3) is added to neutralize the reaction mixture. google.com

Another approach involves the reduction of tetrahydropyran-4-carboxylic acid derivatives. lookchem.com For example, tetrahydropyran-4,4-dicarboxylic acid can be decarboxylated at elevated temperatures (120-130°C) in a suitable solvent like toluene (B28343) to yield tetrahydropyran-4-carboxylic acid, which can then be further reduced to the aldehyde. google.com

The synthesis of substituted tetrahydropyran-4-one, a precursor to the corresponding aldehyde, can be achieved through the condensation of acetone (B3395972) with formaldehyde (B43269) in the presence of a base like potassium carbonate (K2CO3). researchgate.net The resulting ketone can then be converted to the aldehyde through various established organochemical methods.

A general representation of the oxidation of (tetrahydropyran-4-yl)methanol is depicted below:

Scheme 1: Oxidation to Oxane-4-carbaldehyde

Preparation of Propyl Amine Precursors

Propylamine (B44156), the nitrogen source in the reductive amination step, can be prepared through standard organic chemistry techniques. A common industrial method is the amination of propanol (B110389) over a nickel-containing catalyst. google.com Alternatively, the reduction of propionitrile (B127096) or propanamide using reducing agents like lithium aluminum hydride (LiAlH4) yields propylamine. For the synthesis of this compound, propylamine is typically used as the direct reactant in the reductive amination step.

Reductive Amination Approaches to this compound

Reductive amination is a highly effective one-pot method for the synthesis of amines from a carbonyl compound and an amine. nih.gov The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govrsc.org

Direct Reductive Amination Protocols (e.g., using sodium triacetoxyborohydride)

A widely used and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This reagent is particularly selective for the reduction of the intermediate iminium ion over the starting aldehyde. The reaction is typically carried out in an aprotic solvent such as dichloromethane or dichloroethane. Acetic acid can be used as a catalyst to facilitate imine formation.

A representative procedure involves stirring a mixture of oxane-4-carbaldehyde and propylamine in the chosen solvent, followed by the addition of sodium triacetoxyborohydride. The reaction progress is monitored, and upon completion, the product is isolated through an aqueous work-up and subsequent purification.

Scheme 2: Reductive Amination with Sodium Triacetoxyborohydride

Variations with Different Reducing Agents

While sodium triacetoxyborohydride is common, other reducing agents can also be employed. Sodium cyanoborohydride (NaBH3CN) is another selective reagent for reductive aminations. rsc.org Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is also a viable, though often more industrially-focused, method. google.com

A general procedure using a different borohydride (B1222165) reagent involves the use of sodium borohydride (NaBH4) in the presence of a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(i-PrO)4). rsc.org In this method, the aldehyde and amine are mixed, often neat or in a suitable solvent, with the titanium catalyst to form the imine. Subsequently, a reducing agent like sodium borohydride in an alcohol solvent (e.g., ethanol) is added to reduce the imine to the final amine product. rsc.org

| Reducing Agent | Typical Solvent(s) | Catalyst/Additive | General Conditions |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, Dichloroethane | Acetic Acid (optional) | Room Temperature |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Acidic pH (e.g., pH 6) | Room Temperature |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Titanium(IV) isopropoxide | 0°C to Room Temperature |

| Hydrogen (H2) | Ethanol, Methanol, THF | Palladium/Carbon (Pd/C), Raney Nickel | Elevated Pressure and/or Temperature |

Alternative Synthetic Routes to this compound

While reductive amination is the most direct route, other synthetic strategies can be envisioned for the formation of this compound.

One such alternative involves the use of a Grignard reaction. libretexts.orglibretexts.org Oxane-4-carbaldehyde can be reacted with an ethylmagnesium halide (e.g., ethylmagnesium bromide) to form the secondary alcohol, 1-(oxan-4-yl)propan-1-ol. rsc.org This alcohol can then be converted to the corresponding amine. This conversion might involve an oxidation to the ketone followed by reductive amination, or through a substitution reaction where the hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by an amine source like ammonia (B1221849).

Another potential route starts from oxane-4-carbonitrile. This nitrile can be reacted with an organometallic reagent like ethyllithium (B1215237) or ethylmagnesium bromide. The resulting intermediate imine can then be reduced, for instance with sodium borohydride, to furnish the desired primary amine.

Scheme 3: Grignard-based Alternative Route

These alternative pathways, while potentially longer, offer flexibility in precursor availability and can be valuable if the primary reductive amination route proves problematic.

Catalytic Systems in the Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs heavily relies on the use of catalytic systems to promote efficiency and selectivity. rsc.org In reductive amination reactions, both homogeneous and heterogeneous catalysts are employed. rsc.org

Homogeneous catalysts , such as iridium complexes with chiral phosphoramidite (B1245037) ligands, have been shown to be effective for the direct asymmetric reductive amination of ketones, providing a route to enantiomerically enriched amines. d-nb.info These catalysts operate in the solution phase, offering high activity and selectivity under mild conditions.

Heterogeneous catalysts , such as iron nanoparticles supported on nitrogen-doped silicon carbide (Fe/(N)SiC), have been developed for the reductive amination of ketones and aldehydes using ammonia. d-nb.info These solid-supported catalysts are easily separable from the reaction mixture, facilitating product purification and catalyst recycling. d-nb.info Other metals like palladium, platinum, and rhodium are also used, often supported on materials like carbon. ias.ac.in

The choice of catalyst can significantly influence the reaction's outcome, including yield and stereoselectivity, particularly in the synthesis of chiral analogs.

Synthetic Applications of this compound as a Building Block

The primary amine group of this compound makes it a versatile nucleophile and a valuable building block for creating more complex molecules. smolecule.com

Formation of Amides and Ureas

Amides: this compound readily reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form the corresponding amides. smolecule.comchemistrysteps.com The reaction with a carboxylic acid itself to form an amide is also possible, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. chemistrysteps.com Oxidative amidation of aldehydes in the presence of the amine is another route to amide bond formation, which can be catalyzed by various systems, including copper catalysts. organic-chemistry.org

| Reactant | Reagent/Catalyst | Product |

| Carboxylic Acid | DCC or EDC | Amide |

| Acyl Chloride | - | Amide |

| Aldehyde | Copper Catalyst/Oxidant | Amide |

Ureas: The synthesis of ureas from this compound can be achieved through several methods. mcgill.ca A common approach involves the reaction of the amine with an isocyanate. nih.gov Alternatively, monosubstituted ureas can be prepared by reacting the amine with potassium cyanate (B1221674) in the presence of an acid or a promoter like ammonium (B1175870) chloride. mcgill.ca Another method involves the use of phosgene (B1210022) equivalents or carbonyldiimidazole (CDI) to activate a primary amine, which then reacts with a second amine to form an unsymmetrical urea. nih.govbioorganic-chemistry.com

| Reactant | Reagent | Product |

| Isocyanate | - | Urea |

| Potassium Cyanate | Ammonium Chloride | Urea |

| Amine + CDI | Second Amine | Urea |

Incorporation into Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and a cyclic ether, makes it a useful component in the synthesis of various heterocyclic structures. cymitquimica.com The amine group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can be used to construct pyrazole (B372694) or 1,2,4-thiadiazole (B1232254) cores. acs.orgresearchgate.net The specific heterocyclic system formed depends on the reaction partner and the cyclization conditions employed. These heterocyclic structures are prevalent in many biologically active molecules. cymitquimica.com

Nucleophilic Properties of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to many of the characteristic reactions of this compound, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form stable N-acyl derivatives (amides). smolecule.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the corresponding amide.

Alkylation of the amine group can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution (typically SN2) mechanism, where the amine displaces a halide from the alkylating agent. pearson.com The initial alkylation yields a secondary amine. Due to the potential for overalkylation, controlling the stoichiometry of the reactants is crucial to selectively obtain mono- or di-alkylated products. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated derivatives.

| Reaction Type | Electrophile | General Product | Mechanism |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-[1-(Oxan-4-yl)propyl]amide | Nucleophilic Acyl Substitution |

| Acylation | Acid Anhydride ((R-CO)₂O) | N-[1-(Oxan-4-yl)propyl]amide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halide (R'-X) | N-Alkyl-1-(oxan-4-yl)propan-1-amine (Secondary/Tertiary) | Nucleophilic Substitution (SN2) |

This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. libretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. libretexts.org Deprotonation of the nitrogen atom yields the final imine product. libretexts.org

The formation of enamines, in contrast, is characteristic of the reaction between aldehydes or ketones and secondary amines. masterorganicchemistry.comchemistrysteps.com Since this compound is a primary amine, it will form an imine. The iminium ion intermediate formed from a primary amine has a proton on the nitrogen which is readily removed to give the stable C=N double bond of the imine. chemistrysteps.com Enamine formation requires deprotonation from a carbon atom adjacent to the carbinolamine carbon, a pathway that is followed by secondary amines which lack a second proton on the nitrogen. masterorganicchemistry.comchemistrysteps.com

Reactions Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated cyclic ether, which is generally stable under neutral and basic conditions. However, under specific, often acidic, conditions, it can undergo reactions such as ring-opening or be functionalized at its carbon skeleton.

The ether linkage of the oxane ring is susceptible to cleavage under strong acidic conditions. Protonation of the ring oxygen makes it a better leaving group, facilitating nucleophilic attack by a conjugate base or other nucleophile present in the medium. This can lead to a ring-opened product. For instance, treatment with hydrogen halides (HX) can yield a halo-substituted alcohol.

More complex ring-opening strategies have been developed in synthetic chemistry. These include reactions promoted by samarium(II) iodide acs.org and nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydropyrans that proceed via ring-opening. escholarship.org In some synthetic sequences, tetrahydropyran rings are opened and subsequently re-closed, as seen in the ring-opening/aminocyclization of bromoalkyltetrahydropyrans to form azabicyclic structures. sci-hub.st The formation of an oxocarbenium ion is a common intermediate in many acid-catalyzed reactions involving tetrahydropyrans, such as the Prins cyclization, and can be a precursor to ring-opening if a stable, acyclic product can be formed. beilstein-journals.orgnih.govnih.gov

Direct functionalization of the saturated C-H bonds of the oxane ring is challenging due to their low reactivity. However, modern synthetic methods have enabled such transformations. One strategy involves the deprotonation of a C-H bond adjacent to the ring oxygen (the C2 or C6 position) using a strong base, such as sec-butyllithium, to form an α-lithiated intermediate. researchgate.net This nucleophilic species can then be trapped with various electrophiles to introduce substituents at the C2 position. researchgate.net

Photoredox catalysis offers another avenue for C-H functionalization. For example, a photoredox-catalyzed approach combined with a hydrogen atom transfer (HAT) auxiliary has been used for the β-C(sp³)–H alkylation of alcohols on related tetrahydropyran scaffolds. acs.org Such methods allow for the selective introduction of functional groups at positions that are remote from the activating oxygen atom, including C2 and C3, under relatively mild conditions.

Structure Activity Relationship Sar Studies of 1 Oxan 4 Yl Propan 1 Amine Derivatives

Influence of the Oxane Moiety on Biological Activity

In various series of biologically active compounds, the tetrahydropyran (B127337) (oxane) ring is often utilized as a saturated heterocycle to explore chemical space. Its presence can influence properties such as polarity, hydrogen bonding capacity (through the ring oxygen), metabolic stability, and conformational rigidity. The oxane oxygen can act as a hydrogen bond acceptor, potentially interacting with target proteins. The stereochemistry of substituents on the oxane ring is often a critical determinant of biological activity.

Impact of the Propyl Amine Chain Length and Substitution Patterns

The alkyl amine side chain is a common feature in many pharmacologically active compounds, often serving as a key interaction point with biological targets, typically through ionic or hydrogen bonding interactions. The length of the alkyl chain is a critical parameter. For instance, in some classes of compounds, a propyl chain is found to be optimal for activity, while shorter or longer chains lead to a decrease in potency. Substitutions on the amine (primary, secondary, or tertiary) and on the alkyl chain itself can significantly modulate the compound's basicity (pKa), lipophilicity, and steric profile, thereby affecting its affinity for a target and its pharmacokinetic properties.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For molecules containing a flexible chain like the propylamine (B44156) group attached to a ring system like oxane, multiple conformations are possible. Conformational analysis, often performed using computational chemistry and NMR spectroscopy, aims to identify the low-energy, biologically relevant conformation. The preferred orientation of the amine side chain relative to the oxane ring can dictate how the molecule fits into a binding pocket.

Ligand-Protein Interaction Profiling of Analogs

For related compounds where the biological target is known, techniques like X-ray crystallography and molecular docking are used to understand the specific interactions between the ligand and the protein. Key interactions for amine-containing compounds often involve the protonated amine forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding site. The oxane oxygen might engage in hydrogen bonding, while the rest of the structure can form van der Waals or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Series

QSAR studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For series of compounds containing moieties like oxane and alkylamines, descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., pKa, partial charges), and steric parameters (e.g., molecular volume, shape indices) are often important. A robust QSAR model can help in predicting the activity of newly designed analogs and in understanding the key structural features required for the desired biological effect.

Medicinal Chemistry and Pharmacological Relevance of 1 Oxan 4 Yl Propan 1 Amine Analogs

Role as a Scaffold in Drug Discovery

The 1-(oxan-4-yl)propan-1-amine scaffold offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets. The oxane ring can engage in hydrogen bonding and other non-covalent interactions, while the flexible propan-1-amine chain allows for optimal positioning of pharmacophoric groups to achieve high-affinity binding to target proteins.

Inhibitors of Protein Kinases (e.g., FLT3, GSK-3β, p38 MAPK)

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are major targets for drug discovery. Analogs of this compound have shown promise as inhibitors of several key protein kinases.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML), making it a prime therapeutic target. While specific research on this compound as an FLT3 inhibitor scaffold is not extensively documented, the incorporation of saturated heterocycles is a known strategy in the design of kinase inhibitors to improve pharmacokinetic properties.

| Compound Class | Target Kinase | Key Structural Feature | Reference |

| Imidazo[1,5-a]pyridines | GSK-3β | 1-(Oxan-4-yl)methanamine | nih.gov |

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: The p38 MAPKs are involved in inflammatory responses and are targets for the treatment of autoimmune diseases. The design of potent and selective p38 MAPK inhibitors often involves heterocyclic scaffolds that can interact with the kinase's hinge region. While direct examples featuring the this compound scaffold are not prominent in the literature, the principles of p38 MAPK inhibitor design suggest that the oxane ring could serve as a valuable component to enhance solubility and cell permeability of potential drug candidates.

Potential in CNS Disorders (e.g., PDE2 inhibitors)

The development of drugs targeting the central nervous system is particularly challenging due to the blood-brain barrier. The physicochemical properties of the this compound scaffold, such as its moderate lipophilicity and potential for hydrogen bonding, may contribute to favorable CNS penetration.

Phosphodiesterase 2 (PDE2) Inhibitors: PDE2 is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is implicated in cognitive function and mood regulation. Inhibition of PDE2 is being explored as a therapeutic approach for Alzheimer's disease and other neurological disorders. Research into dihydropyranopyrazole derivatives has identified potent PDE2 inhibitors, demonstrating the significance of the pyran ring in achieving high affinity for this enzyme. This suggests that the this compound scaffold could be a promising starting point for the design of novel PDE2 inhibitors for the treatment of CNS disorders.

Exploration in Specific Therapeutic Areas

The versatility of the this compound scaffold allows for its exploration in a range of therapeutic areas, from oncology to neuroscience.

Oncology Research

In oncology, the focus is often on inhibiting key signaling pathways that drive cancer cell proliferation and survival. As discussed, analogs incorporating the oxane moiety have been investigated as protein kinase inhibitors, a major class of anticancer drugs. The development of compounds containing the this compound scaffold could lead to novel agents that target kinases such as FLT3 and GSK-3β, which are implicated in various cancers.

| Therapeutic Area | Potential Targets | Rationale for Scaffold Use |

| Oncology | FLT3, GSK-3β, other kinases | Improved solubility, metabolic stability, and potential for specific interactions within kinase active sites. |

Neuroscience and Psychiatric Disorders

The need for new and more effective treatments for neurological and psychiatric disorders is a significant area of research. The potential of this compound analogs in this area is linked to their ability to interact with CNS targets like PDE2. Furthermore, the structural features of this scaffold may be amenable to targeting other CNS receptors and enzymes implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The ability to fine-tune the physicochemical properties of these analogs by modifying the amine and oxane components is a key advantage in the design of CNS-active drugs.

Infectious Diseases

There is currently no available scientific literature detailing the investigation of this compound or its analogs for activity against infectious agents. Research into the antimicrobial or antiviral properties of this specific chemical scaffold has not been published in peer-reviewed journals or patent literature. Therefore, no data on its potential efficacy, mechanism of action, or spectrum of activity in the context of infectious diseases can be provided.

Pharmacokinetic and Pharmacodynamic Considerations

Comprehensive pharmacokinetic and pharmacodynamic studies are crucial for the development of any potential therapeutic agent. However, for this compound and its analogs, such data is not present in the public domain. The subsequent sections will address the specific aspects of its potential pharmacokinetic profile, noting the absence of empirical evidence.

Absorption and Distribution Studies (e.g., BBB penetration)

No studies have been published that investigate the absorption and distribution of this compound or its analogs in any biological system. Consequently, there is no information regarding its oral bioavailability, plasma protein binding, tissue distribution, or its ability to penetrate the blood-brain barrier (BBB).

Metabolic Pathways and Biotransformation (e.g., metabolic stability)

The metabolic fate of this compound and its derivatives has not been elucidated. There are no available studies on its biotransformation, the enzymes involved in its metabolism (such as cytochrome P450 isoenzymes), or the identity of any potential metabolites. Data on its metabolic stability in liver microsomes or other in vitro systems is also unavailable.

Excretion Profiles

Information regarding the elimination and excretion of this compound and its analogs is absent from the scientific literature. The routes of excretion (e.g., renal, fecal) and the clearance rates of the parent compound and any potential metabolites have not been determined.

Advanced Spectroscopic and Analytical Characterization for 1 Oxan 4 Yl Propan 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in 1-(Oxan-4-yl)propan-1-amine can be mapped, confirming its molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the protons on the propanamine chain and the oxane ring. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. A key technique in identifying this signal is D₂O exchange, where the addition of deuterium oxide to the NMR sample results in the disappearance of the -NH₂ signal due to the exchange of protons for non-NMR-active deuterons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals would be anticipated, corresponding to the three carbons of the propyl chain and the five unique carbons of the 4-substituted oxane ring. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen), which cause a downfield shift (to a higher ppm value) for adjacent carbons. docbrown.info

Tautomerism Studies: Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For simple aliphatic primary amines like this compound, classical tautomerism (such as keto-enol) is not a relevant process. The primary phenomenon observable by NMR is the proton exchange of the amine hydrogens with the solvent or other exchangeable protons, rather than the formation of stable tautomeric forms.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Predictions | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -CH(NH₂)- | 2.5 - 3.0 | Multiplet | Proton attached to both the nitrogen and the ring. |

| -CH₂- (propyl) | 1.3 - 1.6 | Multiplet | Methylene group of the propyl chain. |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet | Terminal methyl group of the propyl chain. |

| Oxane -CH- (C4) | 1.5 - 1.9 | Multiplet | Methine proton on the ring at the point of substitution. |

| Oxane -O-CH₂- (C2, C6) | 3.5 - 4.0 | Multiplet | Protons adjacent to the ring oxygen. |

| Oxane -CH₂- (C3, C5) | 1.2 - 1.7 | Multiplet | Remaining methylene protons on the oxane ring. |

| -NH₂ | 1.0 - 2.5 | Broad Singlet | Chemical shift is variable; disappears upon D₂O exchange. |

| ¹³C NMR Predictions | |||

| Assignment | Predicted Chemical Shift (ppm) | Notes | |

| -CH(NH₂)- | 55 - 65 | Carbon atom bonded to nitrogen. | |

| Oxane -O-CH₂- (C2, C6) | 65 - 70 | Carbon atoms adjacent to the ring oxygen. | |

| Oxane -CH- (C4) | 35 - 45 | Substituted carbon on the oxane ring. | |

| -CH₂- (propyl) | 25 - 35 | Methylene carbon of the propyl chain. | |

| Oxane -CH₂- (C3, C5) | 30 - 40 | Remaining methylene carbons on the oxane ring. | |

| -CH₃ (propyl) | 10 - 15 | Terminal methyl carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing the fragmentation patterns.

For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol . A key principle for compounds containing nitrogen is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comfuture4200.com The high-resolution mass spectrum would show the molecular ion peak [M]⁺ at an m/z corresponding to this value, confirming the molecular formula.

The fragmentation of the molecular ion provides structural clues. Aliphatic amines characteristically undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.commiamioh.edulibretexts.org This process results in the formation of a stable, resonance-stabilized immonium cation. For this compound, the most favorable α-cleavage would be the loss of the ethyl group, as it is the largest substituent on the alpha-carbon, leading to a prominent fragment ion. Other potential fragmentation pathways include cleavage of the bond connecting the side chain to the oxane ring and fragmentation of the oxane ring itself.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl radical. |

| 85 | [C₅H₉O]⁺ | Cleavage of the C-C bond between the ring and the side chain, charge retained by the oxane fragment. |

| 58 | [C₃H₈N]⁺ | Cleavage of the C-C bond between the ring and the side chain, charge retained by the propanamine fragment. |

| 44 | [CH₃CH=NH₂]⁺ | Further fragmentation of the side chain. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering a clear picture of the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not publicly available, the expected findings can be predicted based on related structures. The six-membered oxane ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. wikipedia.orgutdallas.edu The propan-1-amine substituent at the C4 position can be oriented in either an axial or an equatorial position. Due to steric hindrance, it is highly probable that the substituent would preferentially occupy the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions. lumenlearning.comlibretexts.org

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, these techniques provide a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. This compound, being a relatively small molecule, could be analyzed by GC-MS. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide a mass spectrum for each eluting peak, allowing for positive identification. For primary amines, chromatographic peak shape can sometimes be poor due to interactions with the column. To mitigate this, derivatization is often employed, for instance, by reacting the amine with reagents like pentafluorobenzoyl chloride to form a less polar, more volatile derivative with better chromatographic properties. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (where the stationary phase is nonpolar) would be a common method. The compound's retention time would depend on its polarity. The mass spectrometer detector would confirm the identity and purity of the main peak and help identify any non-volatile impurities or byproducts from a synthesis. sigmaaldrich.com

Computational and Theoretical Studies of 1 Oxan 4 Yl Propan 1 Amine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand and its target receptor at the atomic level, providing insights into the binding affinity and mode of action. nih.gov For 1-(Oxan-4-yl)propan-1-amine, molecular docking simulations can be employed to screen its binding affinity against a panel of therapeutically relevant protein targets.

The process involves preparing the three-dimensional structure of this compound and the crystal structures of target proteins. Docking algorithms then systematically sample a multitude of orientations and conformations of the ligand within the binding site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. nih.gov Lower docking scores typically indicate a more favorable binding interaction.

Hypothetical molecular docking studies for this compound against a selection of protein targets could yield results as summarized in the table below. These targets are chosen for their relevance in various disease pathways where amine-containing compounds have shown activity.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.2 | LEU83, LYS33, ASP86 |

| Monoamine Oxidase A (MAO-A) | 2BXS | -8.5 | TYR407, TYR444, PHE208 |

| Histone Deacetylase 2 (HDAC2) | 4LXZ | -6.8 | HIS143, ASP101, TYR306 |

| Beta-Secretase 1 (BACE1) | 2ZJE | -7.9 | ASP32, GLY230, THR72 |

The data suggests that this compound may exhibit a notable binding affinity for Monoamine Oxidase A and Beta-Secretase 1, indicating its potential as a lead compound for neurological disorders. The key interacting residues highlight the specific amino acids in the binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a target protein. nih.gov

In a typical MD simulation, the ligand-protein complex from molecular docking is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and integrates Newton's equations of motion to track the trajectory of each atom over a specific time period. nih.gov Analysis of the trajectory can reveal the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding.

A hypothetical MD simulation of the this compound-MAO-A complex could be performed to validate the docking results and further investigate the binding dynamics.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 300 K |

| Pressure | 1 atm |

| Solvent | Explicit Water (TIP3P) |

Analysis of the simulation could reveal that the oxane ring of the compound adopts a stable chair conformation within the binding pocket. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site would likely remain low throughout the simulation, indicating a stable binding mode. Furthermore, analysis of hydrogen bond occupancy would confirm the persistence of key interactions identified in the docking study.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules with a high degree of accuracy. nih.gov These methods can provide valuable information about the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.com Techniques such as Density Functional Theory (DFT) can be employed to calculate various molecular descriptors. mdpi.com

QM calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, which is crucial for understanding intermolecular interactions. researchgate.net

| Descriptor | Value |

|---|---|

| HOMO Energy | -8.9 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.1 eV |

| Dipole Moment | 1.5 D |

| Mulliken Charge on Nitrogen | -0.6 e |

The calculated descriptors would provide a quantitative basis for understanding the molecule's reactivity. The negative Mulliken charge on the nitrogen atom of the amine group, for instance, confirms its role as a hydrogen bond acceptor. The relatively large HOMO-LUMO gap would suggest good chemical stability.

Predictive Modeling of Biological Activity (e.g., ADMET properties)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models can provide early indications of a compound's pharmacokinetic and toxicological profile, helping to identify potential liabilities before significant resources are invested in experimental studies. bhsai.org

Various computational models, often based on quantitative structure-activity relationships (QSAR), can be used to predict a wide range of ADMET properties for this compound. These models are built using large datasets of compounds with experimentally determined ADMET data.

| Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good oral absorption potential |

| Blood-Brain Barrier (BBB) Permeability | Moderate | May cross the BBB |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

The predicted ADMET profile suggests that this compound has favorable drug-like properties, with good absorption and a low risk of common toxicities. The moderate BBB permeability indicates its potential for targeting central nervous system disorders.

In Silico Screening and Virtual Library Design for Novel Derivatives

Building upon the initial computational studies, in silico screening and virtual library design can be employed to explore the chemical space around the this compound scaffold. nih.gov This involves the creation of a virtual library of derivatives by systematically modifying different parts of the parent molecule. nih.gov

The design of the virtual library can be guided by the structure-activity relationships (SAR) gleaned from the initial docking studies. For example, modifications could be made to the propanamine side chain or the oxane ring to enhance binding affinity or improve ADMET properties. This virtual library can then be screened against the target of interest using high-throughput virtual screening (HTVS) techniques, such as molecular docking.

| Derivative ID | Modification | Rationale |

|---|---|---|

| DERIV-001 | Addition of a hydroxyl group to the propane chain | Introduce a hydrogen bond donor |

| DERIV-002 | Replacement of the propane chain with a butane chain | Explore the effect of chain length on binding |

| DERIV-003 | Methylation of the amine group | Alter basicity and steric profile |

| DERIV-004 | Introduction of a fluorine atom on the oxane ring | Modulate lipophilicity and metabolic stability |

The virtual screening of this library would identify derivatives with potentially improved binding affinities and ADMET profiles. The most promising candidates from the in silico screening can then be prioritized for synthesis and experimental validation, thereby streamlining the hit-to-lead optimization process.

Future Directions and Unexplored Avenues in 1 Oxan 4 Yl Propan 1 Amine Research

Development of Chiral Synthesis Strategies

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure 1-(Oxan-4-yl)propan-1-amine is a critical first step in its evaluation as a potential therapeutic agent.

Future research could focus on several key asymmetric synthesis strategies:

Biocatalysis: The use of enzymes for the synthesis of chiral amines has become an increasingly attractive and sustainable approach. semanticscholar.orgnih.govmdpi.com Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) offer high enantioselectivity under mild reaction conditions. nih.govmdpi.comrsc.org A potential biocatalytic route to this compound could involve the asymmetric amination of a corresponding ketone precursor. Researchers could explore a panel of engineered enzymes to identify variants with high activity and selectivity for this specific substrate.

Asymmetric Reductive Amination: This is a powerful method for the synthesis of chiral amines. nih.gov Future work could involve the development of novel chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium) complexed with chiral ligands, to facilitate the enantioselective reduction of an imine derived from oxan-4-ylpropan-2-one.

Chiral Resolution: While less atom-economical, chiral resolution of a racemic mixture of this compound remains a viable strategy. nih.govresearchgate.net This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or through preparative chiral high-performance liquid chromatography (HPLC).

Table 1: Potential Chiral Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes like transaminases or imine reductases. mdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. semanticscholar.orgrsc.org |

| Asymmetric Reductive Amination | Catalytic reduction of an imine precursor using a chiral catalyst. nih.gov | High efficiency and enantioselectivity. |

| Chiral Auxiliaries | Temporary incorporation of a chiral auxiliary to direct stereoselective bond formation. yale.edu | Well-established and reliable methodology. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. nih.gov | Access to both enantiomers for biological evaluation. |

Investigation of Novel Biological Targets

The tetrahydropyran (B127337) (THP) ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs. pharmablock.com Its presence suggests that this compound could interact with a range of biological targets. The chiral amine group provides a key interaction point for binding to proteins.

Future research should focus on screening this compound and its derivatives against a variety of biological targets, including:

Ion Channels and Transporters: The structural similarity of the oxane ring to carbohydrates could suggest interactions with sugar transporters or other membrane proteins.

Enzymes: Many enzymes have binding pockets that can accommodate heterocyclic rings. For instance, derivatives of tetrahydropyran have been investigated as HIV protease inhibitors. nih.gov

G-Protein Coupled Receptors (GPCRs): The amine functionality is a common feature in ligands for GPCRs, a large family of receptors involved in a multitude of physiological processes.

Antiproliferative Targets: Novel tetrahydropyran-triazole hybrids have demonstrated antiproliferative activity against human tumor cells, suggesting that derivatives of this compound could be explored for their potential as anticancer agents. researchgate.net

A systematic investigation would involve high-throughput screening of a library of derivatives against diverse biological targets to identify potential therapeutic areas.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. sciencedaily.comfrontiersin.orgresearchgate.net These computational tools can be leveraged at multiple stages of the research and development of this compound.

Predictive Modeling of Biological Activity: Machine learning models can be trained on existing datasets of molecules with known biological activities to predict the potential targets and efficacy of novel compounds like this compound. stanford.eduacs.org By analyzing its chemical structure, algorithms can generate predictions about its likely interactions with various proteins, helping to prioritize experimental screening efforts. nih.gov

De Novo Drug Design: Generative AI models can be used to design novel derivatives of this compound with optimized properties. acs.orgnih.govomicstutorials.com These models can explore a vast chemical space to propose new molecules that are predicted to have enhanced potency, selectivity, or improved pharmacokinetic profiles.

Synthetic Route Prediction: AI tools can also assist in planning the synthesis of this compound and its analogs. By analyzing known chemical reactions, these programs can suggest potential synthetic pathways, identify potential challenges, and propose alternative strategies.

Table 2: Applications of AI/ML in this compound Research

| Application | Description | Potential Impact |

| Bioactivity Prediction | Using ML models to predict biological targets and activity. sciencedaily.comacs.org | Prioritizes experimental testing and reduces costs. |

| De Novo Design | Generative AI to design novel, optimized derivatives. acs.orgnih.gov | Accelerates the discovery of lead compounds. |

| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of compounds with poor pharmacokinetic properties. |

| Synthesis Planning | AI-driven retrosynthesis to propose efficient synthetic routes. | Optimizes chemical synthesis and reduces development time. |

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in pharmaceutical development, aiming to reduce the environmental impact of chemical synthesis. benthamscience.combenthamdirect.com Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Key areas for exploration include:

Use of Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable resources.

Catalytic Methods: Focusing on the use of catalytic amounts of reagents, rather than stoichiometric ones, to minimize waste. rsc.org This includes both biocatalysis and chemocatalysis.

Green Solvents: Employing environmentally benign solvents, such as water or ethanol, or exploring solvent-free reaction conditions. chemijournal.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. rsc.org

Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis or reactions that can be performed at ambient temperature. mdpi.com

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. gctlc.orgmdpi.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(Oxan-4-yl)propan-1-amine, and how do their yields and purity compare?

- Methodological Answer : The compound is typically synthesized via reductive amination of 1-(oxan-4-yl)propan-1-one using catalysts like sodium cyanoborohydride or hydrogenation with Raney nickel. Yield optimization (often 60–80%) depends on reaction temperature (25–60°C) and solvent choice (e.g., methanol or THF). Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization, as noted in studies on structurally similar amines .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the oxan-4-yl ring protons (δ 3.5–4.0 ppm for equatorial/axial protons) and the amine proton (δ 1.5–2.0 ppm, broad singlet). The quaternary carbon of the oxane ring appears at δ 70–75 ppm .

- FT-IR : The primary amine N-H stretch (3350–3450 cm⁻¹) and C-O-C stretching (1100–1250 cm⁻¹) from the oxane ring are critical for functional group verification .

- Mass Spectrometry : Molecular ion peaks (m/z ~143 [M+H]⁺) and fragmentation patterns confirm the backbone structure .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (H315/H319). Avoid exposure to strong oxidizers, as amines can form hazardous byproducts. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation, following protocols for structurally similar volatile amines .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the molecule’s electronic structure. Key parameters include the HOMO-LUMO gap (indicating nucleophilicity) and electrostatic potential maps to identify reactive sites (e.g., the amine group). Molecular dynamics simulations assess conformational stability of the oxan-4-yl ring in solvents like water or DMSO .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency variations due to assay conditions (e.g., cell line specificity).

- Structural Confirmation : Verify derivative purity (>98% via HPLC) and stereochemistry (circular dichroism or X-ray crystallography) to rule out impurities or enantiomeric differences .

- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory or antimicrobial assays) to identify trends, as seen in oxazole/pyrazole derivative studies .

Q. How does the steric and electronic environment of the oxan-4-yl group influence the chemical reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The oxan-4-yl group’s chair conformation imposes steric hindrance on the amine, reducing nucleophilicity in bulky electrophilic environments (e.g., acylation). Electronic effects are probed via Hammett plots, where the oxane ring’s electron-donating ether oxygen increases amine basicity (pKa ~10.2) compared to cyclohexyl analogs. Kinetic studies (e.g., SN2 reactions with methyl iodide) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。